molecular formula C23H17N3O5S2 B2832613 N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-2,2-diphenylacetamide CAS No. 446858-29-3

N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-2,2-diphenylacetamide

Cat. No.: B2832613
CAS No.: 446858-29-3
M. Wt: 479.53
InChI Key: XVMXAQNWXZSHCF-UHFFFAOYSA-N
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Description

N-(5-((4-Nitrophenyl)sulfonyl)thiazol-2-yl)-2,2-diphenylacetamide (CAS 446858-29-3) is a synthetic thiazole derivative with a molecular formula of C 23 H 17 N 3 O 5 S 2 and a molecular weight of 479.53 g/mol . This compound is part of a class of 2-amino-thiazole derivatives that have been investigated for their potential as antitumor agents . Its molecular structure integrates a 2,2-diphenylacetamide group and a 4-nitrophenylsulfonyl moiety, which may contribute to its biological activity by inhibiting specific kinases involved in cellular proliferation pathways . Researchers value this compound as a key scaffold in developing and screening novel therapeutics targeting kinase-dependent diseases. Strictly for Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O5S2/c27-22(21(16-7-3-1-4-8-16)17-9-5-2-6-10-17)25-23-24-15-20(32-23)33(30,31)19-13-11-18(12-14-19)26(28)29/h1-15,21H,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVMXAQNWXZSHCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=NC=C(S3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-2,2-diphenylacetamide typically involves the condensation of 2-aminothiazole derivatives with appropriate sulfonyl chlorides and diphenylacetic acid derivatives. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-2,2-diphenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-2,2-diphenylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-2,2-diphenylacetamide involves its interaction with specific molecular targets. The compound can inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with molecular pathways. The exact mechanism may vary depending on the biological context and the specific target .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in the combination of 4-nitrophenylsulfonyl , thiazole , and diphenylacetamide groups. Key analogues include:

Compound Name Key Substituents Physicochemical/Biological Notes Reference
2-((5-Chloro-1H-benzo[d]imidazol-2-yl)thio)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-2-phenylacetamide (55d) Chlorobenzoimidazole-thio, phenylacetamide Higher steric bulk; NMR data (δ 13.54 ppm for -CH-CO-NH-) indicates strong hydrogen bonding .
2-((5-Chlorobenzo[d]thiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide Chlorobenzo-thiazolyl-thio, 4-nitrophenyl Lacks diphenyl group; lower lipophilicity inferred from structure .
N-(6-Sulfamoylbenzothiazole-2-yl)-2,2-diphenylacetamide (Excluded in Patent EP3348550A1) Sulfamoylbenzothiazole, diphenylacetamide Patent exclusion highlights importance of sulfonyl group position for novelty .
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Chloronitrophenyl, methylsulfonyl Demonstrates nitro group’s role in crystal packing via H-bonding (C9–H9B⋯O3) .

Key Observations :

  • Steric Effects : Diphenylacetamide confers greater steric hindrance than phenyl or alkyl substituents, possibly reducing metabolic degradation .
  • Spectral Signatures : IR spectra of similar compounds (e.g., νC=S at 1247–1255 cm⁻¹ in triazoles ) differ from the target’s expected νS=O (sulfonyl) and νC=O (acetamide) bands.
Physicochemical Properties
  • Melting Points: Diphenylacetamide derivatives (e.g., compound 8 in , m.p. 315.5°C) exhibit higher melting points than monophenyl analogues due to increased symmetry and intermolecular forces . The target compound is expected to follow this trend.
  • Solubility : The 4-nitrophenylsulfonyl group may reduce aqueous solubility compared to sulfamoyl or morpholine-containing analogues (), necessitating formulation adjustments .

Biological Activity

N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-2,2-diphenylacetamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, a sulfonamide group, and a diphenylacetamide moiety, which contribute to its biological properties. The molecular formula is C24H19N3O5SC_{24}H_{19}N_3O_5S, and it exhibits characteristics typical of sulfonamide derivatives, which are known for their diverse pharmacological activities.

The biological activity of this compound is attributed to several mechanisms:

  • Antimicrobial Activity : The compound has shown significant antimicrobial properties against various pathogens. Its sulfonamide group is crucial for inhibiting bacterial dihydropteroate synthase, an enzyme involved in folate synthesis.
  • Anticancer Properties : Studies have indicated that this compound exhibits cytotoxic effects against different cancer cell lines. It inhibits cell proliferation and induces apoptosis through the activation of caspase pathways.
  • Antioxidant Activity : The compound demonstrates antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.

Antimicrobial Activity

In vitro studies have shown that this compound exhibits potent antimicrobial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values are summarized in Table 1.

Pathogen MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

The cytotoxic effects against various cancer cell lines were assessed using the MTT assay. The results are presented in Table 2.

Cell Line IC50 (µM)
A549 (Lung carcinoma)45
PACA2 (Pancreatic)30
HeLa (Cervical)50

Case Studies

  • Cytotoxicity Against Pancreatic Cancer Cells : A study evaluated the cytotoxicity of the compound on PACA2 cells, revealing an IC50 value of 30 µM. This suggests a promising therapeutic application for pancreatic cancer treatment .
  • Antimicrobial Efficacy : Another research focused on the antimicrobial properties against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at low concentrations .
  • Antioxidant Potential : The antioxidant capacity was assessed using DPPH scavenging assays, showing significant activity comparable to standard antioxidants such as ascorbic acid .

Q & A

Q. What are the key synthetic steps for preparing N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-2,2-diphenylacetamide?

The synthesis typically involves:

  • Thiazole ring formation : Reacting 2-aminothiazole derivatives with sulfonating agents (e.g., 4-nitrobenzenesulfonyl chloride) under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group .
  • Acylation : Coupling the sulfonated thiazole intermediate with 2,2-diphenylacetyl chloride using coupling agents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) to form the acetamide moiety .
  • Purification : Column chromatography or recrystallization from ethanol/dichloromethane mixtures to isolate the pure product .

Q. Which spectroscopic methods are critical for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the integration of aromatic protons (e.g., 4-nitrophenyl and diphenyl groups) and sulfonyl/amide carbonyl signals .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns .
  • IR Spectroscopy : Peaks at ~1350 cm1^{-1} (asymmetric S=O stretch) and ~1650 cm1^{-1} (amide C=O) confirm functional groups .

Q. What solvent systems are optimal for monitoring reactions via TLC?

  • For intermediates: Hexane:ethyl acetate (9:1) provides clear separation of sulfonated thiazole precursors .
  • For final products: Dichloromethane:methanol (95:5) resolves polar acetamide derivatives effectively .

Advanced Research Questions

Q. How can reaction yields be optimized during sulfonation of the thiazole ring?

  • Temperature control : Maintain 0–5°C during sulfonyl chloride addition to minimize side reactions (e.g., hydrolysis) .
  • Solvent selection : Use anhydrous dichloromethane or DMF to stabilize reactive intermediates .
  • Stoichiometry : A 1.2:1 molar ratio of sulfonating agent to thiazole amine ensures complete conversion .

Q. How do substituents on the phenyl rings influence bioactivity?

  • 4-Nitrophenyl group : Enhances electron-withdrawing effects, improving binding to enzymatic targets (e.g., kinase inhibition) .
  • Diphenylacetamide moiety : Increases lipophilicity, potentially enhancing membrane permeability but may reduce solubility .
  • Contradictory data : Some studies report reduced activity with bulkier substituents (e.g., 2,4-dichlorophenyl vs. 4-fluorophenyl), suggesting steric hindrance effects .

Q. What strategies address low reproducibility in biological assays?

  • Purity validation : Use HPLC (>95% purity) to eliminate impurities affecting assay results .
  • Solubility optimization : Prepare stock solutions in DMSO with sonication and dilute in assay buffers containing 0.1% Tween-20 .
  • Positive controls : Include reference inhibitors (e.g., staurosporine for kinase assays) to validate experimental conditions .

Q. How can computational methods guide derivative design?

  • Molecular docking : Predict binding affinities to targets like CDK7 or EGFR using AutoDock Vina with crystal structures from the PDB (e.g., 5L2S for CDK7) .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC50_{50} values to prioritize synthetic targets .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported antimicrobial activity?

  • Strain variability : Test against standardized strains (e.g., ATCC 25922 for E. coli) to minimize variability .
  • Concentration gradients : Use MIC (minimum inhibitory concentration) assays with 2-fold dilutions instead of fixed doses .
  • Check metabolization : LC-MS can detect compound degradation in culture media over time .

Q. Why do cytotoxicity results vary across cancer cell lines?

  • Cell line specificity : Differences in expression of target proteins (e.g., overexpression of ABC transporters in resistant lines) .
  • Proliferation rates : Normalize IC50_{50} values to doubling times using MTT assays at 24h, 48h, and 72h .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

StepReagents/ConditionsYield (%)
Sulfonation4-Nitrobenzenesulfonyl chloride, DCM, 0°C65–75
Acylation2,2-Diphenylacetyl chloride, DCC, rt50–60
PurificationEthanol recrystallization85–90

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